Cas no 550367-75-4 (Benzoic acid, 3-(bromomethyl)-5-methyl-)
Benzoic acid, 3-(bromomethyl)-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 3-(bromomethyl)-5-methyl-
- 3-(bromomethyl)-5-methylbenzoic acid
- 3-bromomethyl-5-methyl-benzoic acid
- FLWFVSJRNILHSF-UHFFFAOYSA-N
- 3-(Bromomethyl)-5-methylbenzoicacid
- SCHEMBL1174984
- EN300-379426
- DTXSID20611632
- 550367-75-4
-
- Inchi: 1S/C9H9BrO2/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-4H,5H2,1H3,(H,11,12)
- InChI Key: FLWFVSJRNILHSF-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(=O)O)C=C(C)C=1
Computed Properties
- Exact Mass: 227.97859g/mol
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
Benzoic acid, 3-(bromomethyl)-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-379426-0.05g |
3-(bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 0.05g |
$744.0 | 2023-03-02 | ||
| Enamine | EN300-379426-0.1g |
3-(bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 0.1g |
$779.0 | 2023-03-02 | ||
| Enamine | EN300-379426-0.25g |
3-(bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 0.25g |
$814.0 | 2023-03-02 | ||
| Enamine | EN300-379426-0.5g |
3-(bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 0.5g |
$849.0 | 2023-03-02 | ||
| Enamine | EN300-379426-1.0g |
3-(bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-379426-2.5g |
3-(bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 2.5g |
$1735.0 | 2023-03-02 | ||
| Enamine | EN300-379426-5.0g |
3-(bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 5.0g |
$2566.0 | 2023-03-02 | ||
| Enamine | EN300-379426-10.0g |
3-(bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 10.0g |
$3807.0 | 2023-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1945672-1g |
3-(Bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 95% | 1g |
¥11588.00 | 2024-05-09 | |
| Apollo Scientific | OR62157-100mg |
3-(Bromomethyl)-5-methylbenzoic acid |
550367-75-4 | 100mg |
£209.00 | 2025-02-20 |
Benzoic acid, 3-(bromomethyl)-5-methyl- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on Benzoic acid, 3-(bromomethyl)-5-methyl-
Benzoic acid, 3-(bromomethyl)-5-methyl- (CAS No. 550367-75-4): A Comprehensive Overview
Benzoic acid, 3-(bromomethyl)-5-methyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 550367-75-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its bromomethyl and methyl substituents on a benzene ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of Benzoic acid, 3-(bromomethyl)-5-methyl- consists of a benzene core substituted with a bromomethyl group at the 3-position and a methyl group at the 5-position. This specific arrangement imparts reactivity that is highly useful in medicinal chemistry, particularly in the development of novel therapeutic agents. The bromomethyl group, for instance, serves as a versatile handle for further functionalization through nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
In recent years, the pharmaceutical industry has seen a surge in the demand for intermediates that can be easily modified to produce drug candidates with enhanced efficacy and reduced side effects. Benzoic acid, 3-(bromomethyl)-5-methyl- stands out as one such intermediate due to its ability to serve as a precursor for a wide range of pharmacologically relevant compounds. Its applications span across various therapeutic areas, including oncology, anti-inflammatory drugs, and central nervous system (CNS) therapeutics.
One of the most compelling aspects of CAS No. 550367-75-4 is its role in the synthesis of small molecule inhibitors targeting specific biological pathways. For example, researchers have leveraged this compound to develop inhibitors of kinases and other enzymes involved in cancer progression. The bromomethyl group allows for the introduction of diverse functional groups, such as azides or alkynes, which can be further modified using copper-catalyzed coupling reactions like Sonogashira or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex drug molecules with precise molecular recognition features.
The utility of Benzoic acid, 3-(bromomethyl)-5-methyl- extends beyond oncology. In the realm of anti-inflammatory research, this compound has been utilized to create novel derivatives of non-steroidal anti-inflammatory drugs (NSAIDs). By strategically modifying the substituents on the benzene ring, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of these derivatives, leading to more effective treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in synthetic methodologies have further enhanced the appeal of CAS No. 550367-75-4. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production of this intermediate, reducing costs and improving scalability for industrial applications. These innovations are particularly crucial in drug discovery pipelines where rapid access to high-quality intermediates can accelerate the development process.
The role of computational chemistry in optimizing the synthesis and applications of Benzoic acid, 3-(bromomethyl)-5-methyl- cannot be overstated. Molecular modeling and density functional theory (DFT) calculations have provided valuable insights into the reactivity and stability of this compound. By predicting reaction outcomes and identifying optimal conditions for synthesis, computational methods have become indispensable tools in modern medicinal chemistry.
In conclusion, Benzoic acid, 3-(bromomethyl)-5-methyl-, with its CAS number CAS No. 550367-75-4, represents a cornerstone in the development of novel pharmaceuticals. Its unique structural features and reactivity make it an invaluable intermediate for synthetic chemists working on next-generation therapeutics. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of pharmaceutical innovation.
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